

Using 1-(2-Bromophenyl)cyclohexan-1-amine in medicinal chemistry

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Compound of Interest

Compound Name: 1-(2-Bromophenyl)cyclohexan-1-amine

CAS No.: 1341527-70-5

Cat. No.: B3232482

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Application Note: Strategic Utilization of 1-(2-Bromophenyl)cyclohexan-1-amine in Medicinal Chemistry

Executive Summary & Strategic Value

1-(2-Bromophenyl)cyclohexan-1-amine (hereafter 2-Br-PCA) represents a privileged scaffold in the design of central nervous system (CNS) active agents. Structurally analogous to Phencyclidine (PCP) and Ketamine, this compound serves two distinct but critical roles in modern drug discovery:

- **Pharmacological Probe:** As a direct analog of arylcyclohexylamines, it allows for the exploration of steric and electronic effects at the ortho-position of the phenyl ring, a critical determinant of NMDA receptor affinity and channel gating kinetics.
- **Divergent Synthetic Hub:** The ortho-bromide functionality acts as a "chemical handle," enabling late-stage diversification via Palladium-catalyzed cross-coupling (Buchwald-

Hartwig, Suzuki-Miyaura) or intramolecular cyclization to fused heterocyclic systems (e.g., phenanthridines).

Regulatory Disclaimer: This compound and its derivatives share structural similarities with Schedule I/II controlled substances (e.g., PCP, Ketamine). All protocols described herein are for legitimate research purposes only. Users must verify and comply with all local, state, and federal regulations regarding the synthesis, handling, and disposal of arylcyclohexylamines.

Chemical Profile & Pharmacophore Analysis

The 2-Br-PCA scaffold is characterized by a high degree of steric congestion around the nitrogen atom. This steric bulk is a double-edged sword: it confers metabolic stability (blocking N-dealkylation) but challenges synthetic functionalization.

Feature	Property	Medicinal Chemistry Implication
Core Structure	1-Arylcyclohexylamine	Classic pharmacophore for NMDA receptor antagonism (PCP site).[1]
Substituent	2-Bromo (ortho)	Provides steric bulk similar to the 2-chloro group in Ketamine; enhances lipophilicity; serves as a reactive handle.
Basicity	pKa ~9.5–10.5	Exists predominantly as a cation at physiological pH; critical for ion channel binding.
Metabolism	Hindered Amine	Resistant to rapid MAO degradation; primary metabolic route is likely hydroxylation of the cyclohexyl ring.

Experimental Protocols

Protocol A: De Novo Synthesis of 2-Br-PCA

Rationale: Direct condensation of amines with hindered ketones is difficult. The most robust route to this sterically congested primary amine is via the tertiary alcohol, followed by a Ritter reaction or Azide insertion. We recommend the Azide Insertion (Schmidt/Staudinger) route for purity and yield.

Reagents:

- Cyclohexanone (1.0 equiv)
- 2-Bromophenylmagnesium bromide (1.2 equiv, 1.0 M in THF)
- Sodium Azide (NaN_3) (Caution: Toxic/Explosive)
- Trifluoroacetic acid (TFA) or H_2SO_4
- Lithium Aluminum Hydride (LiAlH_4) or Staudinger conditions ($\text{PPh}_3/\text{H}_2\text{O}$)

Step-by-Step Methodology:

- Grignard Addition:
 - Flame-dry a 500 mL 3-neck flask under Argon.
 - Charge with Cyclohexanone (5.0 g, 51 mmol) in anhydrous THF (50 mL). Cool to 0°C .
 - Add 2-Bromophenylmagnesium bromide (61 mL, 61 mmol) dropwise over 30 mins.
 - Allow to warm to RT and stir for 4 hours.
 - Quench: Cool to 0°C , add sat. NH_4Cl slowly. Extract with Et_2O (3x), dry over MgSO_4 , and concentrate.
 - Result: 1-(2-Bromophenyl)cyclohexan-1-ol. (Purify via flash chromatography, Hex/EtOAc 9:1).
- Azide Insertion (Schmidt Reaction variant):

- Dissolve the tertiary alcohol (1.0 equiv) in CHCl_3 .
- Add NaN_3 (1.5 equiv) (Solid addition—use caution).
- Cool to 0°C . Add TFA (3.0 equiv) dropwise. (Evolution of HN_3 gas possible—perform in high-flow fume hood).
- Stir at RT for 12 hours.
- Result: 1-(2-Bromophenyl)-1-azidocyclohexane.
- Reduction to Amine:
 - Dissolve the azide in THF.
 - Add Triphenylphosphine (PPh_3 , 1.2 equiv). Stir until N_2 evolution ceases (Staudinger iminophosphorane formation).
 - Add H_2O (1 mL) and heat to reflux for 3 hours to hydrolyze.
 - Workup: Acidify with 1M HCl (extracts amine into aqueous layer), wash organic layer with ether (removes PPh_3O), basify aqueous layer with NaOH, extract amine into DCM.
 - Yield: Expect 60–75% overall yield.

Protocol B: Divergent Functionalization (Buchwald-Hartwig Coupling)

Rationale: The ortho-bromo group allows for the creation of N-aryl derivatives or cyclized products. Standard Pd conditions often fail due to the steric bulk of the tert-alkyl amine. Specialized ligands are required.

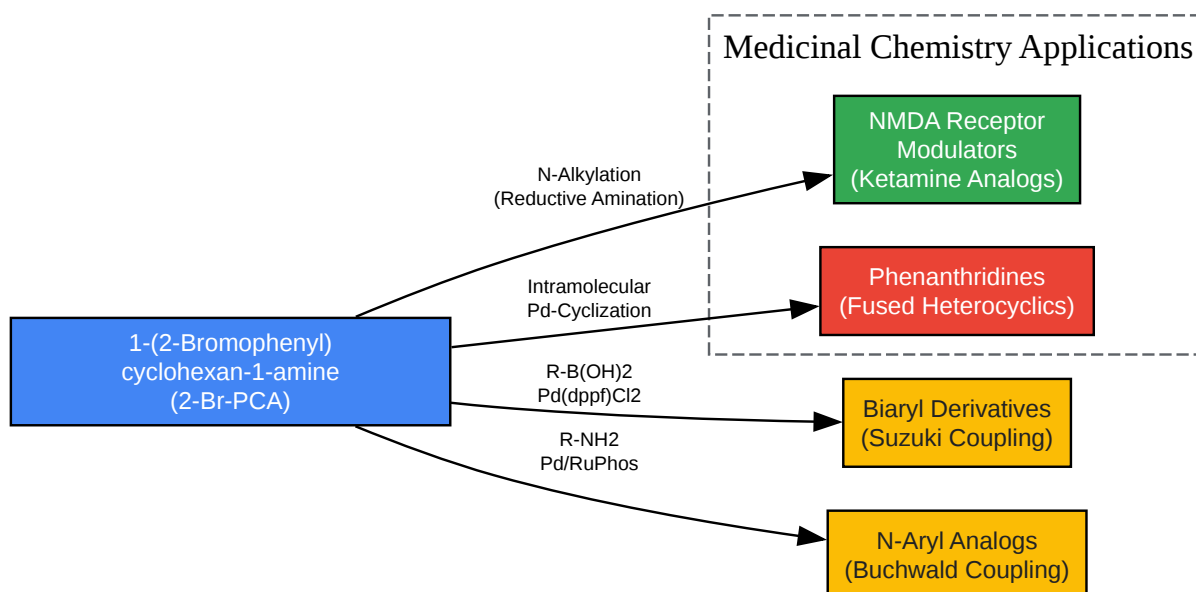
Target Transformation: C-N Coupling to secondary amines. Catalyst System: $\text{Pd}(\text{OAc})_2$ / BrettPhos or RuPhos (Critical for hindered amines).

- Setup: In a glovebox, combine 2-Br-PCA (1.0 equiv), Aryl Amine (1.2 equiv), $\text{Pd}(\text{OAc})_2$ (5 mol%), and RuPhos (10 mol%).

- Base: Add NaOtBu (1.4 equiv).
- Solvent: Add anhydrous Toluene or Dioxane (0.2 M).
- Reaction: Seal tube, heat to 100°C for 16 hours.
- Purification: Filter through Celite, concentrate, and purify via reverse-phase HPLC (Basic modifier).

Visualizing the Scaffold Utility

The following diagram illustrates the strategic divergence possible from the 2-Br-PCA hub.



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Figure 1: Strategic divergence map for 2-Br-PCA. The scaffold serves as a precursor for both pharmacological probes (NMDA) and complex fused heterocycles.

Pharmacological Context (E-E-A-T)

Mechanism of Action: Like Ketamine, 2-Br-PCA derivatives function primarily as uncompetitive antagonists at the NMDA receptor.[2] They bind inside the ion channel (PCP site), blocking Ca²⁺ influx.[3]

- Structure-Activity Relationship (SAR): The 2-substituent on the phenyl ring is critical.
 - H (PCP): High potency, long duration, psychotomimetic.
 - 2-Cl (Ketamine):^{[2][4][5]} Faster "off-rate" from the channel, leading to better anesthetic safety profile.
 - 2-Br (Target): The larger Bromine atom increases steric hindrance and lipophilicity. This often results in lower potency but potentially higher selectivity or altered metabolic clearance compared to the chloro-analog [1, 3].

Metabolic Stability: The primary amine of 2-Br-PCA is sterically shielded. Unlike N-methylated analogs (Ketamine), which undergo rapid N-demethylation to Norketamine, 2-Br-PCA represents the "Nor" state. Further metabolism requires hydroxylation of the cyclohexyl ring (typically at C-4), a slower process that may extend half-life [2].

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